molecular formula C8H8N4O B14369509 1-Methyl-1-oxo-5-phenyl-1H-1,2,3,4lambda~5~-tetrazole CAS No. 90040-46-3

1-Methyl-1-oxo-5-phenyl-1H-1,2,3,4lambda~5~-tetrazole

Cat. No.: B14369509
CAS No.: 90040-46-3
M. Wt: 176.18 g/mol
InChI Key: LRRKCFPLXKQGFS-UHFFFAOYSA-N
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Description

1-Methyl-1-oxo-5-phenyl-1H-1,2,3,4lambda~5~-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This particular compound is notable for its unique structure, which includes a phenyl group and a methyl group attached to the tetrazole ring. Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry due to their metabolic stability and ability to mimic the properties of carboxylic acids .

Preparation Methods

The synthesis of 1-Methyl-1-oxo-5-phenyl-1H-1,2,3,4lambda~5~-tetrazole typically involves the cycloaddition reaction of nitriles with azides. One common method includes the reaction of a nitrile compound with sodium azide in the presence of a catalyst such as triethylamine hydrochloride in an aromatic solvent . Another approach involves the use of acetic acid and tert-butyl alcohol as solvents . Industrial production methods may vary, but they generally follow similar principles, utilizing large-scale reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Methyl-1-oxo-5-phenyl-1H-1,2,3,4lambda~5~-tetrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include acidic chlorides, anhydrides, strong acids, and reducing agents . Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted tetrazoles and their derivatives.

Scientific Research Applications

1-Methyl-1-oxo-5-phenyl-1H-1,2,3,4lambda~5~-tetrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1-oxo-5-phenyl-1H-1,2,3,4lambda~5~-tetrazole involves its interaction with various molecular targets. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, allowing it to bind to specific enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

1-Methyl-1-oxo-5-phenyl-1H-1,2,3,4lambda~5~-tetrazole can be compared to other tetrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other tetrazole derivatives.

Properties

CAS No.

90040-46-3

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

1-methyl-1-oxido-5-phenyltetrazol-1-ium

InChI

InChI=1S/C8H8N4O/c1-12(13)8(9-10-11-12)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

LRRKCFPLXKQGFS-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(C(=NN=N1)C2=CC=CC=C2)[O-]

Origin of Product

United States

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